N-Carbamoyl-L-cysteine

Description

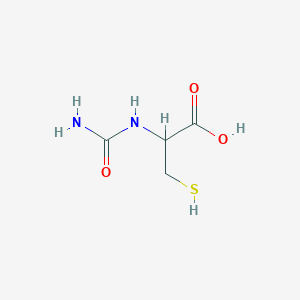

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFSAMXTZRYBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of N-Carbamoyl-L-cysteine"

Technical Whitepaper: Advanced Synthesis and Structural Validation of N-Carbamoyl-L-Cysteine

Executive Summary

N-Carbamoyl-L-cysteine (NCLC) is a critical intermediate in the industrial production of L-cysteine via the hydantoinase process and serves as a structural analogue to the mucolytic agent N-acetylcysteine (NAC). Unlike its S-substituted counterparts, NCLC retains a free sulfhydryl group while modifying the amine terminus with a urea moiety. This guide provides a rigorous, bench-to-pilot scale protocol for the chemical synthesis of NCLC, emphasizing pH-controlled selectivity to favor N-carbamoylation over S-carbamoylation. It includes comprehensive characterization metrics to distinguish the product from starting materials and isomeric byproducts.

Chemical Basis & Reaction Mechanism

The synthesis of NCLC relies on the nucleophilic addition of the primary amine of L-cysteine to isocyanic acid (generated in situ from potassium cyanate).

Mechanistic Criticality:

-

Selectivity (N- vs. S-): L-Cysteine contains two nucleophiles: the thiolate (

) and the amine ( -

Reagent Stability: Potassium cyanate (KCNO) hydrolyzes rapidly in acidic media to form ammonium and carbon dioxide. Therefore, the reaction must be initiated at neutral-to-basic pH.

Reaction Scheme (DOT Visualization):

Figure 1: Reaction pathway highlighting the conversion of L-Cysteine to N-Carbamoyl-L-Cysteine via isocyanic acid.

Bench-Scale Synthesis Protocol

Safety Note: Cyanates are toxic. Work in a well-ventilated fume hood. L-Cysteine is prone to oxidation; use degassed water if possible.

Materials:

-

Substrate: L-Cysteine Hydrochloride Monohydrate (CAS: 7048-04-6).

-

Reagent: Potassium Cyanate (KCNO) or Sodium Cyanate (NaCNO).

-

Solvent: Deionized Water (degassed with

). -

pH Adjusters: 4M KOH or NaOH; 6M HCl.

Step-by-Step Methodology:

-

Solubilization & Neutralization:

-

Dissolve 0.1 mol (17.56 g) of L-Cysteine HCl in 100 mL of degassed water.

-

Critical Step: The solution will be acidic (~pH 1-2). Slowly add 4M KOH dropwise while monitoring with a calibrated pH meter until pH reaches 7.5 ± 0.2 .

-

Why: This converts the ammonium salt (

) to the reactive free amine (

-

-

Carbamoylation:

-

Add 0.12 mol (9.73 g) of Potassium Cyanate (1.2 equivalents) to the solution.

-

Heat the mixture to 50°C and stir for 3–4 hours.

-

Monitoring: Maintain pH between 7.0 and 8.0 during the reaction using small additions of KOH if necessary.

-

-

Quenching & Crystallization:

-

Cool the reaction mixture to 4°C (ice bath).

-

Acidify carefully with 6M HCl to pH 2.0 .

-

Observation: N-Carbamoyl-L-cysteine is less soluble in acid than L-cysteine. A white precipitate should form.

-

Stir at 4°C for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the precipitate using a sintered glass funnel.

-

Wash the filter cake with ice-cold dilute HCl (0.01 M) followed by cold ethanol to remove unreacted cysteine and salts.

-

Dry under vacuum at 40°C over

.

-

Experimental Workflow (DOT Visualization):

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of NCLC.

Analytical Characterization

To validate the synthesis, one must confirm the formation of the urea linkage while proving the retention of the free thiol group.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White crystalline powder | |

| Melting Point | 168–172°C (dec) | Distinct from L-Cysteine (dec >240°C) |

| Solubility | Soluble in water, DMSO; Insoluble in Ethanol | |

| Molecular Weight | 164.18 g/mol | Formula: |

Spectroscopic Validation

1. Proton NMR (

| Position | Shift ( | Multiplicity | Assignment |

| Urea | 5.6 – 5.8 | Broad Singlet | Terminal amide protons (Visible in DMSO) |

| Urea | 6.3 – 6.5 | Doublet | Amide proton attached to chiral center |

| 4.2 – 4.4 | Multiplet | Methine proton (Deshielded by carbonyl) | |

| 2.7 – 2.9 | Multiplet | Methylene protons adjacent to thiol | |

| -SH | ~2.0 – 2.5 | Broad | Thiol proton (Often exchanged/invisible in |

2. Infrared Spectroscopy (FT-IR) Matrix: KBr Pellet Differentiation from S-carbamoyl-L-cysteine is crucial here. S-carbamoylation results in a thiocarbonyl/thioester stretch, whereas N-carbamoylation shows a urea carbonyl.

| Functional Group | Wavenumber ( | Interpretation |

| N-H Stretch | 3300 – 3450 | Urea amine stretching |

| S-H Stretch | 2540 – 2560 | Critical: Confirms free thiol (Not S-substituted) |

| C=O Stretch | 1650 – 1690 | Amide I (Urea carbonyl) |

| N-H Bend | 1540 – 1560 | Amide II |

3. Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (

) -

Expected m/z: 163.1

Stability & Storage

-

Oxidation: Like all thiols, NCLC is susceptible to oxidation to the disulfide dimer (N,N'-dicarbamoyl-L-cystine) upon exposure to air at neutral pH.

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Solution Stability: Aqueous solutions are most stable at acidic pH (< 3). At pH > 9, the risk of desulfurization or disulfide formation increases.

References

-

Stark, G. R. (1967). Modification of Proteins with Cyanate.[1] Methods in Enzymology, 11, 590-594.

-

Tamura, Y., et al. (1998).[2] N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp.[2] ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229.[3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine.[4]

-

Drauz, K., et al. (1999). Amino Acids.[5][2][6][3][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (Focus on Cysteine production methods).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Cysteine monohydrochloride(52-89-1) 1H NMR spectrum [chemicalbook.com]

- 10. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

Comprehensive Chemical Profiling of N-Carbamoyl-L-cysteine

The following technical guide provides a comprehensive chemical and functional profile of N-Carbamoyl-L-cysteine (NCLC) . This document is structured to serve researchers and process scientists requiring precise data on synthesis, stability, and analytical characterization.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

N-Carbamoyl-L-cysteine (NCLC) (CAS: 24583-23-1) is a critical metabolic intermediate and a stable cysteine derivative characterized by the presence of a carbamoyl moiety (–CONH₂) attached to the

This guide delineates the physicochemical superiority of the carbamoyl group regarding hydrolytic stability, outlines the specific enzymatic pathways for its production, and provides validated protocols for its synthesis and analysis.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity

NCLC is formally the

| Property | Specification |

| IUPAC Name | (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid |

| Common Synonyms | N-Carbamoyl-L-cysteine; L-Cysteine-N-carbamide; L-NCC |

| CAS Number | 24583-23-1 |

| Molecular Formula | |

| Molecular Weight | 164.18 g/mol |

| Stereochemistry | L-isomer ( |

Physicochemical Parameters

The carbamoyl group confers distinct solubility and ionization properties compared to the zwitterionic parent amino acid.

-

Physical State: White to off-white crystalline powder.[1]

-

Melting Point: >160°C (with decomposition).[1]

-

Solubility:

-

Ionization Constants (pKa):

- (Carboxyl): ~3.0 – 3.5 (Estimated based on NAC).[1] The carbamoyl group is electron-withdrawing, increasing acidity compared to Cysteine.

- (Thiol): ~9.5 – 10.[1]0. The thiol group remains free and reactive, similar to Cysteine.[1]

-

Note: The nitrogen is non-basic due to amide resonance; thus, NCLC does not possess an ammonium pKa (~8-9) like free cysteine.[1]

Synthetic Routes & Manufacturing[1]

Chemical Synthesis (Laboratory Scale)

The standard chemical synthesis involves the carbamoylation of L-cysteine using potassium cyanate (KOCN).[1] This method preserves the L-stereochemistry and the free thiol.[1]

Protocol:

-

Dissolution: Dissolve L-cysteine hydrochloride in water.[1][5]

-

Carbamoylation: Add a stoichiometric equivalent of Potassium Cyanate (KOCN).[1]

-

Heating: Heat the mixture to 40–50°C for 2–4 hours.

-

Acidification: Acidify to pH ~2 with dilute HCl to precipitate the free acid form of NCLC.

-

Purification: Recrystallize from water/ethanol.

Enzymatic Production (Industrial Scale)

NCLC is the obligate intermediate in the "ATC Pathway," used by bacteria like Pseudomonas sp. to convert the cyclic precursor DL-ATC into L-cysteine.[1][2][11][12] This pathway is preferred in industry due to its enantioselectivity.[1]

Mechanism:

-

Racemization: ATC racemase converts D-ATC to L-ATC.

-

Ring Opening: L-ATC hydrolase (encoded by atcB) hydrolyzes the thiazoline ring of L-ATC to form N-Carbamoyl-L-cysteine .[1]

-

Decarbamoylation: N-carbamoyl-L-cysteine amidohydrolase (encoded by atcC) hydrolyzes the carbamoyl group to yield L-Cysteine,

, and

Caption: The enzymatic cascade converting DL-ATC to L-Cysteine via the stable intermediate N-Carbamoyl-L-cysteine.[1][2]

Stability & Reactivity

Carbamoyl vs. Acetyl Stability

The carbamoyl group (

Thiol Oxidation

Like all free thiols, NCLC is susceptible to oxidation, forming the disulfide dimer N,N'-Dicarbamoyl-L-cystine .

-

Prevention: All aqueous solutions should be prepared using degassed buffers (Argon/Nitrogen sparged) and contain EDTA (1 mM) to chelate transition metals that catalyze oxidation.[1]

Caption: Spontaneous oxidation of NCLC to its disulfide dimer in the presence of oxygen.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Separating NCLC from L-Cysteine and reaction byproducts requires a method capable of resolving polar organic acids.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 250 mm). -

Mobile Phase:

-

Detection: UV at 210 nm (Amide bond absorption).[1]

-

Retention Logic:

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion:

= 163.1 m/z.[1] -

Fragmentation: Look for loss of the carbamoyl group (

, 43 Da) or

Handling & Safety Protocols

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent disulfide formation.[1]

-

Container: Amber glass or opaque plastic to minimize light-induced oxidation.[1]

Safety Data (GHS)

-

Classification: Eye Irritant (Category 2).[1]

-

Signal Word: Warning.

-

Hazard Statements: H319 (Causes serious eye irritation).[1]

-

PPE: Wear safety glasses with side shields and nitrile gloves.[1] Avoid dust inhalation.[1]

References

-

PubChem. (n.d.).[1] N-carbamoyl-L-cysteine (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

-

Ryu, H. I., et al. (2002).[1] Genes from Pseudomonas sp.[1][2] strain BS involved in the conversion of L-2-amino-delta 2-thiazolin-4-carbonic acid to L-cysteine.[1][2] Applied and Environmental Microbiology. Retrieved from [Link]

-

Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Sano, K., et al. (1977).[1][14] Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

- 1. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Genes from Pseudomonas sp. strain BS involved in the conversion of L-2-amino-Delta(2)-thiazolin-4-carbonic acid to L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. aging-us.com [aging-us.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. agilent.com [agilent.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

N-Carbamoyl-L-cysteine as a Bioconversion Intermediate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of N-Carbamoyl-L-cysteine in Modern Biocatalysis

In the landscape of industrial biotechnology and pharmaceutical synthesis, the pursuit of efficient, stereoselective, and sustainable methods for producing chiral building blocks is paramount. N-Carbamoyl-L-cysteine (L-NCC) has emerged as a critical, albeit often transient, intermediate in two powerful enzymatic pathways that deliver high-value amino acids. This guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and strategic applications of L-NCC, offering both foundational knowledge and actionable protocols for scientists at the forefront of biocatalysis and drug discovery.

Traditionally, the production of enantiomerically pure amino acids has relied on methods such as chemical synthesis, which can be environmentally taxing and result in racemic mixtures, or the hydrolysis of natural proteins.[1] Bioconversion routes, leveraging the inherent specificity of enzymes, offer a greener and more precise alternative. N-Carbamoyl-L-cysteine stands at the crossroads of two such industrially significant processes: the enzymatic synthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) and the widely adopted "Hydantoinase Process" for the production of a diverse range of optically pure D- and L-amino acids.[1][2] Understanding the nuances of L-NCC formation and its subsequent enzymatic hydrolysis is key to optimizing these bioconversions for the synthesis of active pharmaceutical ingredients (APIs) and their precursors.

This document will dissect the core enzymatic reactions involving L-NCC, provide detailed experimental workflows, and illuminate its significance in the broader context of drug development, where the chirality and purity of amino acid building blocks are non-negotiable.

Bioconversion Pathways Featuring N-Carbamoyl-L-cysteine

N-Carbamoyl-L-cysteine is a central intermediate in two primary enzymatic cascades, each with distinct starting materials and target products, but united by the common theme of stereoselective synthesis.

The DL-ATC to L-Cysteine Pathway

A notable industrial method for L-cysteine production circumvents the traditional extraction from animal hair by utilizing a multi-enzyme system found in bacteria such as Pseudomonas sp.[2][3] This pathway efficiently converts the racemic synthetic precursor, DL-ATC, into the valuable amino acid L-cysteine. N-Carbamoyl-L-cysteine is the key intermediate that bridges the initial ring-opening of the substrate to the final release of L-cysteine.

The bioconversion unfolds in three key steps:

-

Racemization of D-ATC: An ATC racemase interconverts D-ATC to L-ATC, ensuring that the entire racemic mixture can be channeled towards the desired L-cysteine product.[2]

-

Hydrolysis of L-ATC: An L-ATC hydrolase specifically acts on the L-enantiomer of ATC, catalyzing the hydrolytic ring-opening to form N-Carbamoyl-L-cysteine (L-NCC).[2]

-

Hydrolysis of L-NCC: The final step is the hydrolysis of L-NCC by an N-carbamoyl-L-cysteine amidohydrolase (also referred to as L-NCC amidohydrolase or S-carbamoyl-L-cysteine hydrolase), which releases L-cysteine, carbon dioxide, and ammonia.[2][4]

This elegant enzymatic cascade provides a direct and highly specific route to L-cysteine, a crucial component in pharmaceuticals, food, and cosmetics.[2]

Caption: Enzymatic cascade for the conversion of DL-ATC to L-Cysteine.

The Hydantoinase Process

The "Hydantoinase Process" is a cornerstone of industrial biocatalysis for the production of a wide array of enantiomerically pure D- and L-amino acids, which are indispensable for the synthesis of pharmaceuticals like antibiotics and peptide-based drugs.[1][5] This process begins with a racemic 5-monosubstituted hydantoin, which is chemically synthesized. The core of this process is a dynamic kinetic resolution, where N-carbamoyl amino acids, including N-Carbamoyl-L-cysteine (when a sulfur-containing hydantoin is used), are pivotal intermediates.

The process typically involves three enzymes:

-

Hydantoin Racemase: This enzyme continuously converts the unreacted hydantoin enantiomer into the form that can be processed by the stereoselective hydantoinase, allowing for a theoretical yield of 100%.[1]

-

Stereoselective Hydantoinase: A D- or L-specific hydantoinase hydrolyzes the corresponding enantiomer of the 5-monosubstituted hydantoin to yield an N-carbamoyl-D- or N-carbamoyl-L-amino acid.[6]

-

Enantiospecific N-Carbamoylase: An N-carbamoyl-D- or L-amino acid amidohydrolase (carbamoylase) hydrolyzes the N-carbamoyl group from the intermediate to produce the desired free D- or L-amino acid with high enantiopurity.[5]

The strict enantiospecificity of the N-carbamoylase is crucial for the high optical purity of the final amino acid product.[5]

Caption: Role of N-Carbamoyl-L-cysteine mediated bioconversion in pharma.

Conclusion and Future Outlook

N-Carbamoyl-L-cysteine, while a transient species, is a linchpin in highly efficient and industrially relevant bioconversion pathways. The enzymatic routes that proceed via this intermediate offer a superior method for the production of enantiomerically pure amino acids, directly impacting the synthesis of a wide range of pharmaceuticals. The continued exploration of novel enzymes with improved stability, activity, and substrate scope, coupled with advances in enzyme immobilization and whole-cell biocatalyst development, will further enhance the utility of these pathways. For researchers in drug development, a thorough understanding of the principles and practicalities of N-Carbamoyl-L-cysteine-mediated bioconversions is not just an academic exercise but a gateway to developing more sustainable and efficient manufacturing processes for the medicines of tomorrow.

References

-

Mechanism and Catalytic Site Atlas. N-carbamoyl-D-amino-acid hydrolase. M-CSA. [Link]

-

Encyclopedia.pub. (2024). The Bioproduction of L-Cysteine. [Link]

-

Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. BMC Biotechnology. (2024). [Link]

-

The hydrolysis of hydantoin to amino acid via N-carbamoyl... - ResearchGate. [Link]

-

Carbamoylases: characteristics and applications in biotechnological processes. PubMed. [Link]

- Method for preparing L-cysteine through enzymatic conversion.

-

Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. SpringerLink. (2017). [Link]

-

Crystal structure of oxaloacetate acetylhydrolase. RCSB PDB. (2010). [Link]

-

N-carbamoyl-L-amino acid amidohydrolase. UniProt. [Link]

-

Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. [Link]

-

Amino Acids in the Development of Prodrugs. PMC. [Link]

-

Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. [Link]

-

Optimization of the immobilization parameters and operational stability of immobilized hydantoinase and l-N-carbamoylase from Arthrobacter aurescens for the production of optically pure l-amino acids. PubMed. [Link]

-

Current applications of immobilized enzymes for manufacturing purposes. University of Nottingham. [Link]

-

Kinetic studies of bovine liver carbamoyl phosphate synthetase. Biochemical Journal. (1974). [Link]

-

N-Carbamoyl-beta-Alanine Amidohydrolases from Rhizobium radiobacter MDC 8606. RCSB PDB. (2023). [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Measuring Lactase Enzymatic Activity in the Teaching Lab. PMC. (2018). [Link]

-

Analysis of Amino Acids by HPLC. Agilent. (2010). [Link]

-

Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology. [Link]

-

HYDROLASE. RCSB PDB. [Link]

-

Amino Acid Carbamates As Prodrugs Of Resveratrol. PubMed. [Link]

-

Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. MDPI. [Link]

-

Validation of a Reverse-Phase High-Performance Liquid Chromatography Method for the Determination of Amino Acids in Gelatins by Application of 6-aminoquinolyl-N-hydroxysuccinimidyl Carbamate Reagent. PubMed. [Link]

-

Hydantoinase process for the synthesis of (R)-α-amino acids starting... - ResearchGate. [Link]

-

CRYSTAL STRUCTURE OF N-CARBAMYL-D-AMINO ACID AMIDOHYDROLASE. wwPDB. [Link]

-

Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency. OAText. (2019). [Link]

-

Hyaluronidase. Wikipedia. [Link]

-

Kinetic Analysis of the L-ornithine Transcarbamoylase From Pseudomonas Savastanoi Pv. Phaseolicola That Is Resistant to the Transition State Analogue (R)-N delta-(N'-sulfodiaminophosphinyl). PubMed. [Link]

-

Enzymatic Production of l-Cysteine from dl-2-Amino-Δ2-thiazoline-4-carboxylic Acid by Pseudomonas thiazolinophilum. Oxford Academic. [Link]

-

Computed structure model of Lactase-phlorizin hydrolase. RCSB PDB. [Link]

-

Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. PubMed. [Link]

-

Prodrugs for Amines. MDPI. [Link]

-

Industrial use of immobilized enzymes. Chemical Society Reviews. (2013). [Link]

-

Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. PubMed. [Link]

-

N-carbamoyl-L-amino-acid amidohydrolase cluster. UniRef. [Link]

-

Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. PMC. [Link]

-

Crystal structure of Staphylococcus peptidoglycan hydrolase AmiE. RCSB PDB. (2010). [Link]

-

Advances on whole cell biocatalysis in flow. AIR Unimi. [Link]

-

N-carbamoyl-D-amino-acid hydrolase. M-CSA. [Link]

-

Propofol. Wikipedia. [Link]

- Method for production of natural L-cysteine by fermentation.

-

A kinetic model of cooperativity in aspartate transcarbamylase. PubMed. [Link]

-

Measuring In Vitro ATPase Activity for Enzymatic Characterization. PMC. (2016). [Link]

Sources

- 1. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Elucidation and Functional Profiling of N-Carbamoyl-L-Cysteine Derivatives

Executive Summary

N-Carbamoyl-L-cysteine (NCLC) represents a critical structural motif in both metabolic biochemistry (urea cycle intermediates) and pharmaceutical design (mucolytics, metal chelators).[1] Unlike its acetylated counterpart (N-acetyl-L-cysteine, NAC), NCLC introduces a urea moiety (

This guide provides a rigorous framework for the structural analysis of NCLC derivatives, moving beyond basic identification to in-depth conformational and functional profiling. It is designed for researchers requiring self-validating protocols for synthesis verification, impurity profiling, and chelation studies.[1]

Molecular Architecture & Conformational Dynamics[1]

The structural integrity of NCLC hinges on three core features: the retention of the L-chiral center, the planarity of the ureido group, and the redox state of the thiol.

The Ureido-Linkage and Rotamers

The N-carbamoyl group imposes restricted rotation around the

-

Chirality: The

-carbon maintains the -

Thiol Status: The sulfhydryl group (

) is the primary reactive center.[1] Structural analysis must confirm it exists as the free thiol rather than the oxidized disulfide (cystine) dimer.[1]

Structural Analysis Workflow

The following directed graph outlines the logical flow for complete structural validation, ensuring no critical parameter (chirality, oxidation state, solvation) is overlooked.

Figure 1: Integrated workflow for the synthesis and structural validation of N-Carbamoyl-L-cysteine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing NCLC from L-cysteine and NAC.[1] The diagnostic signal is the urea proton resonance and the carbonyl carbon shift.

Solvent Selection: DMSO-

| Nucleus | Moiety | Approx.[1][2][3][4] Shift ( | Multiplicity | Structural Insight |

| 4.3 – 4.5 | Multiplet | Chiral center environment; deshielded by N-substitution. | ||

| 2.7 – 3.0 | Multiplet | Diastereotopic protons due to chiral center.[1] | ||

| 1.2 – 2.5 | Broad Singlet | Highly variable; confirms reduced state.[1] | ||

| 6.3 – 6.5 | Doublet | Amide proton coupling to | ||

| 5.5 – 6.0 | Broad Singlet | Diagnostic: Terminal urea protons (2H).[1] | ||

| 158 – 160 | Singlet | Distinct from peptide amide ( |

Note: Shifts are representative for N-carbamoyl derivatives in DMSO-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in negative mode (

-

Molecular Ion:

(Calculated MW: 164.18 Da).[1] -

Fragmentation Pattern:

Vibrational Spectroscopy (FT-IR)

-

Thiol Stretch (

): Weak but critical.[1] Absence suggests oxidation to disulfide.[1] -

Urea Carbonyls: Look for the "Amide I" and "Amide II" equivalents.[1] The urea carbonyl typically absorbs at

, often splitting or broadening due to the presence of both the acid carbonyl and the urea carbonyl.

Synthesis & Purification Protocol

Self-Validating Methodology

Objective: Synthesize N-Carbamoyl-L-cysteine from L-cysteine hydrochloride.

Reaction:

-

Dissolution: Dissolve L-Cysteine HCl (10 mmol) in minimal distilled water.

-

pH Adjustment: Neutralize carefully with NaOH to pH

6–7. Critical: High pH promotes disulfide formation; low pH inhibits nucleophilic attack of the amine. -

Carbamoylation: Add Potassium Cyanate (KCNO, 12 mmol) slowly with stirring.

-

Heating: Heat to

for 2 hours. Do not boil (prevents urea hydrolysis).[1] -

Acidification: Cool and acidify with dilute HCl to pH 2. NCLC typically precipitates or crystallizes upon cooling/standing due to zwitterionic neutralization.[1]

-

Recrystallization: Recrystallize from water/ethanol.[1]

Validation Checkpoint:

-

Perform Thin Layer Chromatography (TLC) (Mobile phase: BuOH:AcOH:H2O 4:1:1).[1]

-

Stain with Ninhydrin : NCLC should stain weak yellow/white (blocked amine), whereas unreacted L-cysteine stains deep purple/blue.[1]

-

Stain with Ellman’s Reagent : Both spots should turn yellow (active thiol).[1]

Functional Profiling: Metal Chelation

NCLC derivatives are potent ligands for transition metals (e.g., Tc-99m, Mo-99), often forming

Chelation Geometry

The coordination usually involves the deprotonated thiol sulfur and the amide nitrogen (or urea oxygen).[1]

Figure 2: Potential coordination modes of NCLC with transition metals.[1] The S-N chelate ring is thermodynamically favored.

Protocol: Thiol Quantification (Ellman's Assay)

To verify the "active" fraction of the molecule (crucial for drug applications):

-

Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1]

-

Buffer: 0.1 M Phosphate buffer, pH 8.0, 1 mM EDTA.

-

Procedure:

-

Dissolve NCLC sample to

0.5 mM.[1] -

Mix 50

L sample + 950 -

Incubate 15 mins at RT.

-

-

Measurement: Absorbance at 412 nm.

-

Calculation: Use molar extinction coefficient

.[1]-

Self-Check: If experimental Molarity < 95% of theoretical, significant oxidation to cystine has occurred.[1]

-

References

-

Synthesis & Properties: "N-Carbamoyl-L-cysteine." PubChem, National Library of Medicine.[1] [Link]

-

Crystallography (L-Cys Baseline): Moggach, S. A., et al.[1] "The crystal structure of the orthorhombic phase I of L-cysteine." Acta Crystallographica, 2006.[1] [Link]

-

Metal Complexation (Technetium): Mang'era, K., et al. "Synthesis and evaluation of the 99mTc-complexes of L-cysteine acetyldiglycine."[1][5] Nuclear Medicine and Biology, 2000.[1] [Link]

-

Urea Cycle Metabolites: "Carbamoyl-phosphate synthase I." UniProtKB, 2023.[1] [Link]

-

Thermodynamic Data: "L-Cysteine Heat Capacity." NIST Chemistry WebBook, SRD 69. [Link][1][6]

Sources

- 1. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Cysteine monohydrochloride(52-89-1) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and evaluation of the (99m)tc-complexes of L-cysteine acetyldiglycine (a hybrid of MAG3 and L,L-EC) and of L-beta-homocysteine acetyldiglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Cysteine [webbook.nist.gov]

Mechanistic Insight: In Vivo Stability and Metabolic Fate of N-Carbamoyl-L-Cysteine

This guide provides a deep technical analysis of the in vivo stability, metabolic fate, and bioanalytical characterization of N-Carbamoyl-L-cysteine (NCLC) . Unlike its widely used analog N-Acetylcysteine (NAC), NCLC exhibits a distinct metabolic profile governed by the stability of the ureido linkage and specific enzymatic requirements.

Executive Summary

N-Carbamoyl-L-cysteine (NCLC) is a cysteine derivative characterized by an N-terminal urea-like modification. While functionally similar to N-Acetylcysteine (NAC) as a thiol donor, its in vivo behavior is fundamentally different. The N-carbamoyl bond renders the molecule resistant to the ubiquitous mammalian acylases that rapidly degrade NAC. Consequently, NCLC exhibits superior plasma stability and relies on distinct hydrolytic pathways—primarily mediated by gut microbiota or specific hepatic amidohydrolases—to release free cysteine. This guide details the metabolic pathways, stability profiles, and validated experimental protocols for studying NCLC.

Physicochemical & Biological Fundamentals

Structural Distinction

The core difference between NCLC and NAC lies in the N-terminal blocking group.

-

NAC: Contains an amide bond (Acetyl group). Susceptible to mammalian Aminoacylase I (EC 3.5.1.14) in the kidney and liver.

-

NCLC: Contains a ureido (carbamoyl) bond. This bond is chemically more stable and requires specific N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases) for cleavage.

The "Free Thiol" Status

Crucially, the sulfur atom in NCLC remains in a reduced sulfhydryl (-SH) state. This allows NCLC to function as a direct antioxidant in the extracellular space before hydrolysis. Unlike prodrugs that mask the thiol (e.g., S-acetyl-cysteine), NCLC retains radical scavenging capability while protecting the amine from oxidative deamination.

Metabolic Stability Profile

Gastric Stability (Acid Resistance)

NCLC demonstrates high stability in simulated gastric fluid (pH 1.2). The carbamoyl moiety functions as a urea derivative, which does not undergo significant acid-catalyzed hydrolysis at physiological temperatures.

-

Implication: NCLC is suitable for oral delivery without enteric coating.

Plasma & Hepatic Stability (The "Metabolic Shunt")

In mammalian plasma and liver microsomes, NCLC shows markedly higher stability than NAC.

-

Mammalian Enzyme Limitation: Mammals possess

-ureidopropionase (EC 3.5.1.6), which hydrolyzes N-carbamoyl- -

Microbial Hydrolysis: The rapid conversion of NCLC to cysteine is primarily driven by bacterial L-carbamoylases residing in the gut microbiome.

-

Renal Excretion: Due to slow systemic hydrolysis, a significant fraction of absorbed NCLC is excreted unchanged in urine via organic anion transporters (OATs).

The Metabolic Pathway

The biological fate of NCLC involves a bifurcation between direct excretion and microbial hydrolysis.

Pathway Visualization

The following diagram illustrates the differential processing of NCLC compared to standard amino acids.

Experimental Protocols

Protocol A: Differential Metabolic Stability Assay

This protocol validates the "Microbiome Shunt" hypothesis by comparing stability in Liver S9 fractions versus Fecal Homogenate.

Materials:

-

Rat/Human Liver S9 fraction (20 mg/mL protein).

-

Fresh Fecal Homogenate (10% w/v in anaerobic PBS).

-

Test Compound: NCLC (10 µM).

-

Control: N-Acetylcysteine (NAC) (10 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Pre-incubate S9 and Fecal homogenates at 37°C for 5 mins.

-

Initiation: Add NCLC or NAC to initiate reaction (Final conc: 1 µM).

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120 min.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., N-Carbamoyl-L-Cysteine-

). -

Processing: Centrifuge at 4,000g for 20 min. Collect supernatant for LC-MS/MS.

Expected Results:

| Substrate | Liver S9 Stability (

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Direct quantification of NCLC requires a Hydrophilic Interaction Liquid Chromatography (HILIC) approach due to its high polarity.

Instrument Parameters:

-

Column: HILIC Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 90% B to 50% B over 5 minutes.

MS/MS Transitions (ESI Positive Mode):

-

NCLC:

165.0 -

L-Cysteine:

122.0 -

Note: For strict Cysteine quantification, derivatization with SBD-F is recommended to prevent oxidative dimerization to Cystine during processing.

Experimental Workflow Diagram

References

-

Ogawa, J., et al. (1995).[1] "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link

-

Dobritzsch, D., et al. (2022).[2] "

-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein function."[2] Molecular Genetics and Metabolism. Link- Context: Establishes the substrate specificity of mammalian -ureidopropionase, confirming its preference for -amino acids over -deriv

-

Geoghegan, K.F., et al. (2002). "Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps."[3] Journal of Proteome Research. Link

- Context: Provides mass spectrometry fragmentation patterns relevant to carbamoyl-cysteine deriv

-

PubChem Compound Summary. "N-carbamoyl-L-cysteine (CID 90546)."[4] National Center for Biotechnology Information. Link

-

Hartmann, F., et al. (2019). "An LC-MS/MS Method to Measure S-Methyl-L-Cysteine and S-Methyl-L-Cysteine Sulfoxide in Human Specimens." Molecules. Link

- Context: Methodological basis for HILIC separation of small polar cysteine deriv

Sources

- 1. EC 3.5.1.87 [iubmb.qmul.ac.uk]

- 2. diva-portal.org [diva-portal.org]

- 3. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Antifungal Properties of N-Carbamoyl-L-cysteine: An In-Depth Technical Guide

Executive Summary

N-Carbamoyl-L-cysteine (NCLC) is a cysteine derivative (CAS: 24583-23-1) characterized by the presence of a carbamoyl group on the nitrogen atom of the L-cysteine backbone.[1][2][3][4] While historically recognized as a metabolic intermediate in the microbial conversion of thiazoline compounds to L-cysteine, recent pharmacological and dermatological research has identified its utility as an antifungal agent and cosmetic active.

Unlike systemic antifungals that target ergosterol synthesis or glucan synthase, NCLC primarily functions through thiol-mediated disruption of fungal biofilms and keratinolytic activity . This makes it a high-value candidate for topical formulations targeting superficial mycoses (e.g., Candida spp., dermatophytes) and as an adjuvant to enhance the efficacy of conventional antimicrobials.

This guide provides a technical analysis of NCLC’s physicochemical properties, mechanism of action (MOA), and validated experimental protocols for assessing its antifungal efficacy.

Part 1: Chemical & Physicochemical Profile[3][4]

Understanding the stability and solubility of NCLC is prerequisite to accurate experimental design. The carbamoyl moiety imparts distinct stability characteristics compared to its analog, N-Acetylcysteine (NAC).

| Property | Specification | Relevance to Antifungal Assays |

| IUPAC Name | (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | Defines chiral specificity (L-isomer is bioactive). |

| Molecular Weight | 164.19 g/mol | Essential for molarity calculations in MIC assays. |

| Solubility | Water-soluble; slightly soluble in ethanol | Aqueous media (RPMI 1640) is suitable for fungal growth assays. |

| Stability | Susceptible to oxidation (dimerization to cystine analogs) | Critical: Solutions must be prepared fresh or stored under inert gas (N₂). |

| pKa | Carboxyl: ~3.0, Thiol: ~8.5 | Activity is pH-dependent; thiol is more reactive at basic pH, but physiological pH (7.4) balances stability. |

Part 2: Mechanism of Action (MOA)

The antifungal activity of NCLC is multimodal, driven by its structural similarity to L-cysteine and NAC. The primary mechanisms are Biofilm Matrix Disruption and Redox Dysregulation .

Biofilm Matrix Disruption (Thiol-Disulfide Exchange)

Fungal biofilms (e.g., Candida albicans) rely on an Extracellular Polymeric Substance (EPS) matrix rich in proteins and polysaccharides stabilized by disulfide bridges.

-

Mechanism: The free sulfhydryl (-SH) group of NCLC acts as a nucleophile.

-

Action: It reduces the disulfide bonds (-S-S-) within the biofilm matrix proteins to sulfhydryl groups.

-

Result: This liquefies the EPS, detaching the biofilm and exposing sessile fungal cells to the immune system or concurrent antifungal agents (e.g., fluconazole).

Metabolic Interference & Cysteine Toxicity

NCLC serves as a metabolic precursor. Upon intracellular uptake or extracellular hydrolysis by carbamoylases:

-

It releases L-Cysteine .

-

Excess intracellular cysteine in fungi induces reductive stress , generating reactive oxygen species (ROS) via the Fenton reaction when interacting with intracellular iron, leading to DNA damage and cell death.

Visualization: NCLC Mechanism of Action

Caption: Dual-pathway mechanism of N-Carbamoyl-L-cysteine: Direct biofilm matrix disruption via disulfide reduction and intracellular cytotoxicity via metabolic release of L-cysteine.

Part 3: Experimental Protocols

To validate the antifungal properties of NCLC, researchers must employ assays that account for its specific chemical behavior (oxidation sensitivity).

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standardized broth microdilution adapted from CLSI M27-A3 guidelines.

Rationale: Determines the lowest concentration of NCLC required to visibly inhibit fungal growth. Self-Validating Step: Inclusion of a "Solvent Control" and "Sterility Control" ensures observed inhibition is due to NCLC, not pH changes or contamination.

-

Preparation of Stock Solution:

-

Dissolve NCLC in sterile distilled water to a concentration of 100 mg/mL.

-

Critical: Adjust pH to 7.0 using 1M NaOH. Acidic pH can inhibit fungal growth independently of the compound.

-

Filter sterilize (0.22 µm membrane). Use immediately to prevent oxidation.

-

-

Inoculum Preparation:

-

Culture Candida albicans (or target species) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline to achieve 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

-

Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

-

-

Assay Execution:

-

In a 96-well plate, dispense 100 µL of RPMI 1640 into columns 2-12.

-

Add 200 µL of NCLC stock to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

-

Add 100 µL of fungal inoculum to columns 1-11.

-

Column 11: Growth Control (Inoculum + Media).

-

Column 12: Sterility Control (Media only).

-

-

Incubation & Readout:

-

Incubate at 35°C for 24-48 hours.

-

Readout: Visual score of turbidity. The MIC is the lowest concentration with no visible growth.

-

Protocol B: Biofilm Eradication Assay (Crystal Violet Method)

Rationale: NCLC is hypothesized to be more effective against formed biofilms than planktonic cells due to its mucolytic nature.

-

Biofilm Formation:

-

Seed 96-well plates with 100 µL of fungal suspension (10⁶ cells/mL) in RPMI 1640.

-

Incubate for 24 hours at 37°C to allow mature biofilm formation.

-

Wash wells 3x with PBS to remove non-adherent cells.

-

-

Treatment:

-

Add 200 µL of NCLC at concentrations ranging from 1x MIC to 8x MIC.

-

Incubate for another 24 hours at 37°C.

-

-

Staining & Quantification:

-

Remove supernatant and wash wells 3x with PBS.

-

Fix biofilm with 200 µL methanol for 15 min. Air dry.

-

Stain with 0.1% Crystal Violet (CV) solution for 20 min.

-

Wash with water to remove excess dye.

-

Solubilize bound CV with 33% Acetic Acid.

-

Measure: Absorbance at 590 nm using a microplate reader.

-

-

Calculation:

-

% Eradication =

.

-

Part 4: Data Interpretation & Reference Values

Since NCLC is often used in proprietary formulations, direct public MIC data is sparse compared to NAC. However, based on structural homology and patent data, the following efficacy profiles are expected.

Table 1: Expected Antifungal Activity Profile

| Organism | Expected MIC Range | Biofilm Eradication (EC50) | Notes |

| Candida albicans | 5 - 25 mg/mL | 10 - 50 mg/mL | High concentrations required (similar to NAC); indicates utility as a topical agent rather than systemic. |

| Aspergillus spp. | > 25 mg/mL | Variable | Efficacy likely limited to hyphal disruption; less effective than azoles. |

| Dermatophytes | 2 - 10 mg/mL | N/A | Potential synergistic effect with keratinolytic activity on skin. |

Table 2: Interaction Assessment (Synergy)

| Combination | Interaction Type | Mechanism |

| NCLC + Fluconazole | Synergistic | NCLC disrupts the biofilm matrix, allowing Fluconazole to penetrate and target the cell membrane. |

| NCLC + Amphotericin B | Additive | Combined oxidative stress and membrane permeabilization. |

Part 5: Future Outlook & Drug Development

The future of N-Carbamoyl-L-cysteine lies not as a standalone monotherapy for systemic infections, but as a Biofilm-Disrupting Adjuvant in topical dermatology.

-

Formulation Engineering: Development of liposomal or nanoparticle delivery systems to protect the thiol group from premature oxidation before reaching the target site.

-

Combination Therapies: Co-formulation with azoles for treating resistant Candida infections (e.g., denture stomatitis, athlete's foot) where biofilm resistance is the primary barrier to cure.

-

Cosmetic Preservatives: Utilization of NCLC as a "functional" preservative in cosmetics, providing anti-aging (antioxidant) benefits while preventing fungal contamination.

References

-

PubChem. (n.d.).[4] N-(Aminocarbonyl)-L-cysteine (CID 90546).[3][4] National Library of Medicine. Retrieved from [Link]

-

Nunes, J. M., et al. (2020). Fungistatic Action of N-Acetylcysteine on Candida albicans Biofilms and Its Interaction with Antifungal Agents. Pathogens. Retrieved from [Link](Cited for mechanistic homology regarding thiol-mediated biofilm disruption).

-

Tamura, Y., et al. (1998).[5] N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine. Bioscience, Biotechnology, and Biochemistry.[5][6] Retrieved from [Link][2][3][5][6][7][8]

- Google Patents. (2012). CN102711905B - Galvanic skin treatment device.

-

Ogawa, T., et al. (1989). The Structure-Activity Relationships of Antibacterial L-5-Alkylthiomethylhydantoin S-Oxides. Journal of Pesticide Science. Retrieved from [Link](Cited for structure-activity limitations in agricultural contexts).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application and Protocol Guide for the Mass Spectrometry of N-Carbamoyl-L-cysteine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Carbamoyl-L-cysteine in Proteomics

In the realm of mass spectrometry-based proteomics, the accurate identification and characterization of peptides are paramount. Cysteine, with its reactive thiol group, plays a critical role in protein structure and function through the formation of disulfide bonds. To facilitate protein digestion and subsequent analysis, these disulfide bonds are typically reduced and the resulting free thiols are alkylated to prevent re-oxidation.[1] The most common alkylating agent used for this purpose is iodoacetamide (IAM).[2]

The reaction of iodoacetamide with a cysteine residue results in the formation of S-carbamoylmethyl-L-cysteine, a stable derivative often referred to as carbamidomethyl-cysteine (CAM).[1] This modification is intentionally introduced and is a cornerstone of most bottom-up proteomics workflows.[1] Understanding its behavior during liquid chromatography-mass spectrometry (LC-MS/MS) analysis is therefore not just beneficial, but essential for accurate protein identification and characterization.

This guide provides a detailed technical overview and robust protocols for the analysis of peptides containing N-Carbamoyl-L-cysteine. We will delve into the causality behind experimental choices, from sample preparation to data analysis, and highlight key chemical behaviors of this modification that are critical for accurate interpretation of mass spectrometry data. This includes a discussion of characteristic fragmentation patterns and common analytical artifacts, equipping the researcher with the necessary knowledge to confidently analyze these modified peptides.

The Chemistry of Carbamidomethylation and Its Mass Spectrometric Fingerprint

The alkylation of a cysteine residue with iodoacetamide is a straightforward SN2 reaction where the nucleophilic thiolate anion of cysteine attacks the electrophilic carbon of iodoacetamide. This results in a stable thioether bond and the addition of a carbamoylmethyl group (-CH₂CONH₂) to the cysteine side chain.

This modification imparts a specific and predictable mass shift to the cysteine residue, which is fundamental for its identification by mass spectrometry.

| Modification Parameter | Value | Source |

| Modification Name | Carbamidomethyl (on C) | UniMod |

| Monoisotopic Mass | +57.02146 Da | |

| Average Mass | +57.0519 Da | |

| Elemental Composition | C₂H₃NO |

This mass shift is a key parameter used in database search algorithms to identify peptides containing modified cysteine residues.

Experimental Workflow for the Analysis of N-Carbamoyl-L-cysteine Peptides

The successful analysis of N-Carbamoyl-L-cysteine containing peptides hinges on a meticulous and well-understood experimental workflow. This process can be broken down into three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Analysis.

Sources

Application Note: Experimental Protocols for N-Carbamoyl-L-cysteine (NCLC) in Cell Culture

This Application Note is structured to serve as a definitive technical guide for the use of N-Carbamoyl-L-cysteine (NCLC) in mammalian cell culture. Unlike the ubiquitous N-Acetylcysteine (NAC), NCLC represents a distinct class of cysteine derivatives where the amine is modified by a carbamoyl group (urea moiety) rather than an acetyl group. This structural difference influences its solubility, hydrolytic stability, and interaction with cellular amidases.

The following protocols are designed with a "self-validating" architecture, requiring the researcher to verify compound stability and activity before committing to large-scale phenotypic assays.

Executive Summary & Mechanistic Rationale

N-Carbamoyl-L-cysteine (NCLC) acts as a thiol-delivery vehicle . While N-Acetylcysteine (NAC) is the industry standard for boosting intracellular glutathione (GSH), NCLC offers unique physicochemical properties due to the carbamoyl moiety (

Mechanistic Distinction:

-

Direct Antioxidant Activity: Like NAC, NCLC possesses a free sulfhydryl (-SH) group, allowing it to directly scavenge reactive oxygen species (ROS) via redox exchange.

-

Metabolic Fate: For NCLC to support GSH synthesis, it must be deacetylated/hydrolyzed to yield free L-cysteine.[1] In mammalian cells, this relies on the activity of specific amidases or non-specific cytosolic hydrolases. The kinetics of this hydrolysis differ from NAC, potentially providing a "slow-release" cysteine pool that avoids the rapid oxidative toxicity sometimes seen with high-dose free cysteine.

Signal Transduction & Metabolism Diagram

The following diagram illustrates the putative pathway of NCLC uptake, hydrolysis, and integration into the Glutathione (GSH) synthesis pathway.

Caption: Putative metabolic trajectory of NCLC. Note the dual-action mechanism: direct extracellular/intracellular ROS scavenging and enzymatic conversion to L-Cysteine for GSH synthesis.

Pre-Experimental Validation: Chemical Handling

Critical Safety Note: NCLC, like all thiols, is susceptible to auto-oxidation at neutral or alkaline pH, forming disulfides (dimers) which are inactive as antioxidants and potentially cytotoxic.

Protocol A: Preparation of Validated Stock Solutions

Do not rely on stock solutions stored for >1 month, even at -20°C.

Materials:

-

N-Carbamoyl-L-cysteine (High Purity >98%)

-

Degassed (Argon/Nitrogen purged) ultrapure water or PBS (pH 7.4)

-

0.22 µm PES syringe filters (Low protein binding)

-

1N NaOH and 1N HCl for pH adjustment

Step-by-Step Procedure:

-

Solvent Deoxygenation: Bubble inert gas (N₂ or Ar) through ultrapure water for 15 minutes prior to use. This prevents immediate oxidation of the thiol group.

-

Weighing: Calculate the mass required for a 100 mM stock solution.

-

Formula:

-

-

Dissolution: Dissolve NCLC powder in the deoxygenated water.

-

Neutralization (Critical): If adding to cell culture media, the stock pH must be adjusted to ~7.2–7.4 using 1N NaOH.

-

Warning: Do not overshoot pH > 7.5, as auto-oxidation rates increase exponentially in alkaline environments.

-

-

Filtration: Sterile filter immediately through a 0.22 µm membrane.

-

Storage: Aliquot into light-protective (amber) tubes. Flash freeze in liquid nitrogen and store at -80°C. Single use only.

Core Experimental Protocols

Protocol B: Thiol Stability Profiling (The "DTNB" Check)

Why this matters: Before treating cells, you must verify that NCLC remains stable in your specific culture media (e.g., DMEM + 10% FBS). Serum proteins can bind thiols, and media pH can drive oxidation.

Methodology:

-

Setup: Prepare culture media (with and without serum).

-

Spike: Add NCLC to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C / 5% CO₂.

-

Sampling: Collect aliquots at T=0, 1h, 6h, 12h, 24h.

-

Assay: React aliquots with DTNB (Ellman’s Reagent) .

-

Mix 50 µL sample + 150 µL DTNB working solution (0.1 mM DTNB in PBS).

-

Measure Absorbance at 412 nm.

-

-

Analysis: Plot % Free Thiol remaining over time.

-

Pass Criteria: >50% free thiol remaining at 6 hours. If degradation is faster, consider frequent media replenishment (pulsed dosing).

-

Protocol C: Cytotoxicity & Dose-Finding (MTT/CCK-8)

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) and LD50.

Workflow Diagram:

Caption: Step-wise workflow for determining the safe therapeutic window of NCLC.

Data Analysis Template:

| Concentration (mM) | Absorbance (Mean) | SD | % Viability (vs Control) | Interpretation |

| 0 (Vehicle) | 1.20 | 0.05 | 100% | Baseline |

| 0.5 | 1.18 | 0.04 | 98.3% | Non-Toxic |

| 5.0 | 1.10 | 0.06 | 91.6% | Safe Window |

| 10.0 | 0.85 | 0.08 | 70.8% | Mild Toxicity |

| 20.0 | 0.40 | 0.05 | 33.3% | Cytotoxic |

Protocol D: Oxidative Stress Rescue Assay

Objective: Validate NCLC's functional capacity to rescue cells from induced oxidative stress (e.g., H₂O₂ or Menadione insult).

-

Seeding: Seed cells in 6-well plates or 96-well black-walled plates (for fluorescence).

-

Pre-treatment: Treat cells with NCLC (1–5 mM) for 2–4 hours.

-

Rationale: Allows time for uptake and conversion to GSH.

-

-

Wash: (Optional) Remove media to test intracellular GSH buffering, OR leave NCLC in media to test extracellular scavenging.

-

Insult: Apply oxidative stressor (e.g., 200 µM H₂O₂ for 1 hour).

-

Readout:

-

ROS Quantification: Load cells with DCFDA (20 µM) . Measure fluorescence (Ex/Em: 485/535 nm).

-

Viability: Perform Crystal Violet or CellTiter-Glo assay.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | pH shock or high concentration (>20mM). | Neutralize stock slowly with NaOH before addition. Warm media to 37°C. |

| No Antioxidant Effect | Oxidation of stock solution. | Use fresh stock prepared with degassed water.[2] Verify -SH content with DTNB. |

| Unexpected Toxicity | Acidification of media. | NCLC is acidic.[2][4] Ensure the buffering capacity (HEPES/Bicarbonate) of the media is sufficient. |

| High Background Signal | Interaction with assay reagents.[5] | Thiols can reduce MTT/tetrazolium directly. Use wash steps before adding viability reagents. |

References

-

PubChem. N-carbamoyl-L-cysteine | C4H8N2O3S.[4] National Library of Medicine. [Link][4]

-

Atkuri, K. R., et al. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology. [Link] (Cited for comparative mechanism of cysteine prodrugs and GSH synthesis).

-

Németh, L., et al. (1978). Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments.[6] Arzneimittelforschung.[6] [Link] (Cited for biological activity of carbamoyl-cysteine derivatives).[6]

Sources

- 1. collagensei.com [collagensei.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of the antitumoral activity of S-carbamoyl-L-cysteine derivatives in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Carbamoyl-L-cysteine in Drug Development

Biocatalytic Intermediates, Prodrug Scaffolds, and Antioxidant Systems

Part 1: Executive Summary

N-Carbamoyl-L-cysteine (NCLC) represents a critical junction in the "chiral pool" of pharmaceutical chemistry.[1] While often overshadowed by its acetylated analog (N-Acetylcysteine, NAC), NCLC serves a distinct and vital role in two primary domains of drug development:

-

Biocatalytic API Manufacturing: It is the obligate intermediate in the "Hydantoinase Process," a dominant industrial method for producing optically pure non-natural amino acids and L-cysteine derivatives.

-

Therapeutic Scaffolding: As a stable conjugate acid of N-carbamoyl-L-cysteinate, it offers a unique prodrug vector for delivering free thiols, with emerging applications in dermatology and cosmeceuticals due to its antioxidant profile and lower acidity compared to cysteine hydrochloride.[1]

This guide details the physicochemical properties of NCLC, its application in enzymatic resolution protocols, and methods for assessing its antioxidant capacity.

Part 2: Chemical & Physicochemical Profile[2]

Understanding the stability and solubility differences between NCLC and its analogs is crucial for formulation and process design. NCLC possesses a carbamoyl moiety (

Table 1: Comparative Physicochemical Profile

| Property | L-Cysteine | N-Acetylcysteine (NAC) | N-Carbamoyl-L-cysteine (NCLC) |

| MW ( g/mol ) | 121.16 | 163.20 | 164.18 |

| CAS Number | 52-90-4 | 616-91-1 | 24583-23-1 |

| Thiol pKa | ~8.3 | ~9.5 | ~8.6 (Est.)[1] |

| Solubility (Water) | High (unstable) | High | Moderate |

| Stability (pH 7) | Low (Rapid oxidation to Cystine) | High | Moderate (Hydrolytically stable, oxidatively sensitive) |

| Primary Utility | API / Nutrient | Mucolytic / Antioxidant | Enzymatic Intermediate / Cosmeceutical |

Expert Insight: The carbamoyl group in NCLC is less electron-withdrawing than the acetyl group in NAC. This subtle electronic difference affects the nucleophilicity of the thiol group, making NCLC a unique candidate for conjugation chemistry where NAC might be too stable or L-Cysteine too reactive.

Part 3: Application in API Manufacturing (The Hydantoinase Process)

The most high-value application of NCLC is as an intermediate in the enzymatic resolution of racemic hydantoins to produce optically pure amino acids. This "Hydantoinase-Carbamoylase" cascade is preferred over chemical resolution because it achieves 100% theoretical yield via dynamic kinetic resolution (spontaneous racemization of the substrate).[1]

Mechanism of Action

The process involves two enzymatic steps:[2]

-

Hydantoinase (D- or L- specific): Hydrolyzes the hydantoin ring to open the cyclic amide, forming N-carbamoyl-amino acid.[1]

-

Carbamoylase (N-carbamoyl-amino acid amidohydrolase): Cleaves the N-carbamoyl group to release the free amino acid, ammonia, and

.[1]

Visualization: The Enzymatic Cascade

Caption: The biocatalytic cascade converting racemic hydantoins to L-Cysteine via the NCLC intermediate.

Protocol 1: Enzymatic Hydrolysis Assay (L-Carbamoylase Activity)[1]

Objective: To quantify the specific activity of L-carbamoylase by measuring the conversion of N-Carbamoyl-L-cysteine to L-Cysteine.

Reagents:

-

Substrate Stock: 50 mM N-Carbamoyl-L-cysteine in 100 mM Potassium Phosphate Buffer (pH 7.5).

-

Enzyme Prep: Purified L-Carbamoylase or crude cell lysate.[1]

-

Stop Solution: 10% Trichloroacetic acid (TCA).[1]

-

Detection Reagent (Acid Ninhydrin): Dissolve 2.5 g ninhydrin in 40 mL 6 M phosphoric acid and 60 mL glacial acetic acid.[1]

Procedure:

-

Incubation: Mix 100 µL of Enzyme Prep with 900 µL of Substrate Stock pre-warmed to 37°C.

-

Reaction: Incubate at 37°C with gentle shaking (200 rpm).

-

Sampling: At

min, withdraw 100 µL aliquots. -

Quenching: Immediately add aliquot to 100 µL Stop Solution (TCA) to precipitate protein. Centrifuge at 10,000 x g for 5 min.

-

Colorimetric Development: Mix 100 µL of supernatant with 100 µL of Acid Ninhydrin reagent and 100 µL glacial acetic acid.

-

Heating: Boil at 100°C for 10 minutes. (Specific for free amino acid detection; N-carbamoyl derivatives do not react significantly with acid ninhydrin).[1]

-

Quantification: Measure Absorbance at 560 nm. Calculate concentration using an L-Cysteine standard curve.[1]

Validation Criteria:

-

Linearity:

for the time-course.[1] -

Specific Activity: Defined as µmol L-Cysteine produced per minute per mg protein.[1]

Part 4: Therapeutic & Cosmetic Applications[4]

While NAC is the clinical standard for mucolysis, NCLC is gaining traction in dermatological drug development and cosmeceuticals . Its stability profile allows it to act as a "slow-release" cysteine donor, mitigating the rapid oxidative degradation often seen with free cysteine in topical formulations.

Protocol 2: In Vitro Antioxidant Capacity (DPPH Scavenging)[1]

Objective: To determine the radical scavenging efficiency of NCLC compared to NAC.

Reagents:

-

DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (Keep in dark).

-

Test Compounds: NCLC and NAC (0.1 - 5.0 mM serial dilutions).[1]

Procedure:

-

Setup: In a 96-well microplate, add 20 µL of Test Compound dilution.

-

Initiation: Add 180 µL of DPPH Stock to each well.

-

Control: Use 20 µL Methanol + 180 µL DPPH as the negative control (

). -

Incubation: Incubate in the dark at Room Temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

).

Calculation:

Visualization: Antioxidant Mechanism

Caption: Mechanism of ROS scavenging by NCLC, resulting in disulfide formation.[1]

Part 5: Chemical Synthesis (Reference Standard)[1]

For analytical method development, high-purity reference standards are required.[1] If commercial stock is unavailable, NCLC can be synthesized via the reaction of L-Cysteine with cyanate.

Protocol 3: Chemical Synthesis of N-Carbamoyl-L-Cysteine

-

Dissolution: Dissolve 10 g (0.082 mol) of L-Cysteine in 100 mL of water.

-

Cyanate Addition: Add 8.1 g (0.1 mol) of Potassium Cyanate (KOCN) slowly with stirring.

-

Heating: Heat the mixture to 60-70°C for 1 hour. The solution should remain clear.

-

Acidification: Cool to room temperature and acidify to pH 2.0 using concentrated HCl. This protonates the carbamoyl derivative, reducing its solubility.

-

Crystallization: Cool on ice for 2 hours. White crystals of N-carbamoyl-L-cysteine will precipitate.[1]

-

Purification: Filter the crystals and wash with ice-cold water followed by cold ethanol. Recrystallize from water/ethanol if necessary.[1]

-

Characterization: Confirm identity via melting point (~160°C dec.) and Mass Spectrometry (M+H = 165.03).

References

-

Ogawa, J., & Shimizu, S. (1997). "Diversity and industrial applications of microbial hydantoin-transforming enzymes." Journal of Molecular Catalysis B: Enzymatic. Link

-

Drauz, K., et al. (2012).[1] "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH.[1] (Detailed coverage of the Hydantoinase process).

-

PubChem. (n.d.).[1] "N-carbamoyl-L-cysteine - Compound Summary." National Library of Medicine.[1] Link[1]

-

Suzuki, H., et al. (2005).[1] "Structural characterization of N-carbamyl-L-amino acid amidohydrolase." Journal of Biological Chemistry. Link

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: N-Carbamoyl-L-cysteine." Link

-

Atès, B., et al. (2008).[1] "Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC)." Free Radical Research. (Contextual comparison of cysteine derivatives). Link[1]

Sources

Application Note: N-Carbamoyl-L-cysteine (NCLC) in Pharmaceutical Synthesis

Topic: N-Carbamoyl-L-cysteine as a precursor for pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract & Strategic Significance

N-Carbamoyl-L-cysteine (NCLC) (CAS: 24583-23-1) is a pivotal intermediate in the "green chemistry" manufacturing of L-cysteine and its derivatives. Unlike traditional acid hydrolysis of keratin (hair/feathers), which generates significant waste, NCLC functions as the stable "checkpoint" in the biocatalytic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) .

For pharmaceutical researchers, NCLC offers two distinct utility profiles:

-

As a Biocatalytic Substrate: It is the direct precursor for producing high-purity, non-animal-derived L-cysteine (a precursor for N-Acetylcysteine/NAC and carbocisteine).

-

As a Stable Building Block: Its N-protection renders it more resistant to rapid oxidation than free cysteine, making it an ideal candidate for synthesizing thiolated mucoadhesive polymers and peptide conjugates where premature disulfide bridge formation must be avoided.

Chemical Profile & Stability

Unlike free L-cysteine, which rapidly oxidizes to cystine in solution, the carbamoyl group on the nitrogen atom provides steric and electronic stabilization.

| Property | Specification |

| Molecular Formula | C₄H₈N₂O₃S |

| Molecular Weight | 164.18 g/mol |

| Solubility | Soluble in dilute alkali, slightly soluble in water/methanol; Insoluble in non-polar solvents. |

| pKa Values | Carboxyl: ~3.2 |

| Stability | High resistance to N-terminal degradation; moderate resistance to thiol oxidation compared to L-Cys. |

| Storage | -20°C, desiccated. Protect from air/moisture. |

Core Application: The Biocatalytic Pathway (ATC Method)

The primary industrial application of NCLC is its role as the substrate for N-carbamoyl-L-cysteine amidohydrolase . This enzyme selectively cleaves the carbamoyl group to release pure L-cysteine.

Mechanism of Action

The pathway bypasses the need for chiral resolution of starting materials because the upstream enzymes (ATC racemase and L-ATC hydrolase) funnel the racemic DL-ATC mixture specifically into NCLC.

Figure 1: The enzymatic cascade for L-cysteine production. NCLC acts as the stable intermediate before the final hydrolysis step.

Experimental Protocols

Protocol A: Enzymatic Conversion of NCLC to L-Cysteine

Use this protocol to validate enzyme activity or to produce L-cysteine in a controlled biocatalytic reactor.

Reagents:

-

Substrate Stock: 50 mM N-Carbamoyl-L-cysteine (dissolved in 100 mM Potassium Phosphate buffer, pH 7.5).

-

Enzyme: Purified N-carbamoyl-L-cysteine amidohydrolase (or crude extract from Pseudomonas sp. strain ON-4a).[1]

-

Stop Solution: 10% Trichloroacetic acid (TCA).

-

Colorimetric Reagent: Acid ninhydrin solution (for cysteine detection) or Ellman’s Reagent (DTNB) for free thiol quantification.

Procedure:

-

Equilibration: Pre-incubate 0.9 mL of Substrate Stock at 30°C for 5 minutes.

-

Reaction Start: Initiate reaction by adding 0.1 mL of Enzyme solution.

-

Incubation: Incubate at 30°C with gentle shaking (150 rpm).

-

Note: The enzyme typically follows Michaelis-Menten kinetics.

-

-

Time Points: At t=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.

-

Quenching: Immediately mix aliquot with 100 µL Stop Solution (TCA) to denature the enzyme. Centrifuge at 10,000 x g for 5 minutes.

-

Quantification: Analyze the supernatant for L-cysteine content using HPLC (Protocol B) or colorimetric assay (Gaitonde’s method).

Validation Criteria:

-

Conversion Efficiency: >95% conversion should be observed within 60 minutes for active enzyme preparations.

-

Stereospecificity: The product must be >99% L-enantiomer (verify via Chiral HPLC).

Protocol B: HPLC Analysis of NCLC and L-Cysteine

Use this method for quality control of the precursor and monitoring the reaction progress.

System Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV at 210 nm (Amide bond) and 254 nm.

-

Temperature: 25°C.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 98 | 2 |

| 5.0 | 98 | 2 |

| 15.0 | 60 | 40 |

| 20.0 | 98 | 2 |

Expected Retention Times:

-

L-Cysteine: ~2.5 - 3.0 min (elutes early due to polarity).

-

N-Carbamoyl-L-cysteine: ~5.5 - 6.5 min (retained longer due to N-blocking group).

-

Bis-N-carbamoyl-cystine (Dimer): ~12.0 min (if oxidation occurs).

Protocol C: Chemical Synthesis of Reference Standard

If commercial NCLC is unavailable, synthesize a reference standard using this carbamoylation protocol.

Reagents:

-

L-Cysteine Hydrochloride Monohydrate.[5]

-

Potassium Cyanate (KCNO).

-

Potassium Hydroxide (KOH).

Procedure:

-

Dissolution: Dissolve 10 g L-Cysteine HCl in 50 mL distilled water.

-

Neutralization: Adjust pH to 6.0–7.0 using 5M KOH.

-

Carbamoylation: Add 1.2 equivalents of Potassium Cyanate (KCNO) slowly with stirring.

-

Reaction: Heat the mixture to 60°C for 2 hours. Monitor pH and maintain ~6.5.

-

Crystallization: Cool to 4°C. Acidify to pH 2.0 using conc. HCl to precipitate N-carbamoyl-L-cysteine.

-

Purification: Filter the white precipitate and recrystallize from water/ethanol (1:1).

-

Yield: Expected yield ~70-80%. Melting point should be >160°C (dec).

Downstream Applications: Thiolated Polymers

Beyond simple cysteine production, NCLC is utilized to synthesize Mucoadhesive Polymers (Thiomers) . The N-carbamoyl group protects the amine during the coupling of the carboxylic acid to polymer backbones (e.g., Chitosan or CMC).

Workflow:

-

Activation: Activate the carboxyl group of NCLC using EDC/NHS chemistry.

-

Coupling: React with the amino groups of Chitosan.

-

Deprotection (Optional): If free cysteine is required, treat with amidohydrolase; otherwise, the N-carbamoyl derivative itself provides unique hydrogen-bonding capabilities for mucosal adhesion.

References

-

Tamura, T. et al. (1998). "N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ²-Thiazoline-4-Carboxylic Acid to L-Cysteine." Bioscience, Biotechnology, and Biochemistry. Link

-

Ohmachi, T. et al. (2002). "Identification, cloning, and sequencing of the genes involved in the conversion of DL-ATC to L-cysteine in Pseudomonas sp. strain ON-4a."[1] Bioscience, Biotechnology, and Biochemistry. Link

-

Wada, M. & Takagi, H. (2006). "Metabolic pathways and biotechnological production of L-cysteine." Applied Microbiology and Biotechnology. Link

-

Bernkop-Schnürch, A. (2005). "Thiomers: A new generation of mucoadhesive polymers." Advanced Drug Delivery Reviews. Link

-

Sano, K. (1978). "Enzymatic Production of L-Cysteine from DL-2-Amino-Δ²-thiazoline-4-carboxylic Acid." Agricultural and Biological Chemistry. Link

Sources

- 1. A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Oriented Protein Immobilization using N-Carbamoyl-L-cysteine

Introduction: A Novel Approach for Controlled Protein Immobilization